(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Catalog No.
S608624
CAS No.
77943-39-6
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

CAS Number

77943-39-6

Product Name

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1

InChI Key

PPIBJOQGAJBQDF-VXNVDRBHSA-N

SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2

Synonyms

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone; (4R-cis)--4-Methyl-5-phenyl-2-oxazolidinone; (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone; (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone;

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2

The exact mass of the compound (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6) is a highly crystalline, enantiomerically pure chiral auxiliary derived from (1R,2S)-norephedrine. As a cornerstone of the Evans auxiliary class, it is primarily procured to direct stereoselective carbon-carbon bond formations, particularly in asymmetric alkylations, aldol condensations, and Diels-Alder cycloadditions [1]. Unlike mono-substituted oxazolidinones, this compound features a rigid anti-relationship between the C4-methyl and C5-phenyl groups, providing an exceptionally tight steric barrier that dictates diastereofacial approach. Its high crystallinity facilitates the straightforward purification of diastereomeric intermediates via simple recrystallization, making it a critical raw material for the scalable synthesis of complex active pharmaceutical ingredients (APIs) such as (S)-pregabalin [2].

Substituting (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with simpler chiral auxiliaries (such as 4-isopropyl-2-oxazolidinone) or attempting classical racemic resolution often leads to severe process inefficiencies. Mono-substituted auxiliaries rely on a single stereocenter for facial shielding, which can result in lower diastereomeric ratios (e.g., 95:5) in sterically demanding enolate alkylations or aldol reactions, necessitating costly chromatographic separations [1]. Furthermore, in industrial API manufacturing, relying on late-stage classical resolution of racemates—rather than upstream asymmetric synthesis using this specific auxiliary—automatically caps the theoretical yield at 50%, generating massive amounts of enantiomeric waste [2]. The dual-stereocenter rigidity and high crystallinity of the 4-methyl-5-phenyl derivative uniquely solve both the selectivity and purification bottlenecks.

Stereocontrol Superiority in Asymmetric Alkylations

In the asymmetric alkylation of imide enolates, the steric environment dictated by the chiral auxiliary is paramount. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone consistently delivers exceptional diastereoselectivity, frequently exceeding a 99:1 diastereomeric ratio (d.r.) when reacted with standard electrophiles like benzyl bromide. In contrast, mono-substituted aliphatic comparators such as (4S)-4-isopropyl-2-oxazolidinone often yield slightly lower selectivities (typically 95:5 to 98:2 d.r.) under identical lithium enolate conditions [1]. This near-perfect facial bias is driven by the rigid anti-configuration of the methyl and phenyl groups, which effectively blocks one face of the enolate.

Evidence DimensionDiastereomeric Ratio (d.r.) in enolate alkylation
Target Compound Data>99:1 d.r. (typical for standard electrophiles)
Comparator Or Baseline95:5 to 98:2 d.r. ((4S)-4-isopropyl-2-oxazolidinone)
Quantified DifferenceUp to a 4-fold reduction in undesired diastereomer formation
ConditionsLithium enolate generation (LDA), standard alkyl halides, low temperature (-78 °C)

Achieving >99:1 d.r. eliminates the need for complex, solvent-heavy chromatographic purification of diastereomers, directly lowering scale-up costs.

Yield Retention in Commercial API Synthesis (Pregabalin)

The commercial viability of (S)-pregabalin (Lyrica) synthesis heavily depends on the method of stereocenter installation. Using stoichiometric amounts of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary allows for the direct asymmetric synthesis of the (S)-enantiomer with >99% enantiomeric excess [1]. When compared to the baseline industrial method of synthesizing racemic 3-(aminomethyl)-5-methylhexanoic acid followed by classical resolution, the auxiliary-driven route prevents the automatic 50% loss of the undesired (R)-enantiomer [2]. Furthermore, the auxiliary can be cleaved and recycled, making it highly efficient for continuous or large-batch procurement.

Evidence DimensionMaximum theoretical yield of desired enantiomer
Target Compound Data~100% theoretical yield retention (>99% e.e. prior to cleavage)
Comparator Or Baseline50% maximum theoretical yield (Classical racemic resolution)
Quantified Difference50% absolute increase in theoretical material retention
ConditionsAsymmetric conjugate addition/alkylation vs. classical salt resolution

Doubling the theoretical throughput of the target API fundamentally alters the cost-of-goods-sold (COGS) for pharmaceutical manufacturers.

Enhanced Rigidity in Syn-Aldol Condensations

For the construction of polyketide and macrolide frameworks, the Evans syn-aldol reaction is a critical transformation. The boron enolates of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivatives exhibit extraordinary facial selectivity, routinely achieving >99:1 syn:anti diastereoselectivity [1]. While (S)-4-benzyl-2-oxazolidinone also performs well, the added steric bulk of the C5-phenyl group in the norephedrine-derived auxiliary provides tighter transition-state organization, which is particularly beneficial when reacting with highly branched or sterically demanding aldehydes [1]. Additionally, the resulting aldol adducts are highly crystalline, allowing for optical upgrading via simple recrystallization.

Evidence DimensionDiastereomeric Ratio (syn:anti) and intermediate processability
Target Compound Data>99:1 d.r. with high adduct crystallinity
Comparator Or BaselineVariable d.r. (often lower with highly branched aldehydes) for mono-substituted auxiliaries
Quantified DifferenceNear-absolute stereocontrol with simplified solid-state purification
ConditionsBoron enolate (Bu2BOTf, DIPEA), aldehyde electrophile, -78 °C

Guarantees high isomeric purity in complex multi-step syntheses, reducing the risk of stereochemical drift in late-stage intermediates.

Asymmetric Synthesis of (S)-Pregabalin and GABA Analogs

Directly leveraging the evidence of high yield retention and >99% e.e., this auxiliary is the premier choice for the scale-up of pregabalin and related neuroactive amino acids, avoiding the 50% waste associated with racemic resolution[1].

Macrolide and Polyketide Natural Product Synthesis

Driven by the >99:1 d.r. achieved in boron-mediated syn-aldol condensations, it is the optimal reagent for setting contiguous stereocenters in complex polypropionate frameworks where chromatographic separation is unfeasible [2].

Diastereoselective Alkylation of Carboxylic Acid Derivatives

Based on its superior facial shielding compared to mono-substituted auxiliaries, it is highly recommended for synthesizing alpha-chiral carboxylic acids, esters, and amides via lithium enolate alkylation [3].

XLogP3

1.7

UNII

05339K0T1Y

Wikipedia

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Dates

Last modified: 08-15-2023

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